Enhanced Acidity vs. Parent Salicylic Acid: A 0.26 pKa Unit Advantage
The predicted pKa of 4-bromo-2-hydroxybenzoic acid (2.71±0.10) is 0.26 units lower than the experimentally measured pKa of unsubstituted salicylic acid (2.97) , reflecting the electron-withdrawing inductive effect of the 4-bromo substituent. The 4-chloro analog shares an identical predicted pKa (2.71±0.10) , indicating that 4-Br and 4-Cl exert comparable electronic perturbation on the carboxylic acid group, whereas the 4-fluoro analog is predicted to be slightly weaker (pKa 2.85±0.10) . This ionization difference affects solubility, membrane permeability, and metal-chelation behavior under physiological or processing pH conditions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.71±0.10 (Predicted) |
| Comparator Or Baseline | Salicylic acid: pKa = 2.97 (Experimental); 4-Chlorosalicylic acid: pKa = 2.71±0.10 (Predicted); 4-Fluorosalicylic acid: pKa = 2.85±0.10 (Predicted) |
| Quantified Difference | ΔpKa = -0.26 vs. salicylic acid; ΔpKa ≈ 0 vs. 4-chloro analog; ΔpKa = -0.14 vs. 4-fluoro analog |
| Conditions | Predicted values (ACD/Labs); salicylic acid experimental pKa from literature |
Why This Matters
Procurement decisions for pH-sensitive formulations or metal-chelation applications must account for the ~0.26 pKa unit increase in acidity versus the parent salicylic acid, which alters speciation and complexation equilibria at near-physiological pH.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 338, Salicylic Acid. pKa: 2.97. View Source
